7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
Description
Chemical Structure and Properties
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine (CAS: 889451-27-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with an iodine atom at position 7 and a 4-methylphenylsulfonyl (tosyl) group at position 4. Its molecular formula is C₁₃H₁₀IN₃O₂S, with a molecular weight of 399.2 g/mol . The iodine substituent contributes to its distinct electronic and steric properties, while the tosyl group enhances stability and influences binding interactions in biological systems.
Synthesis and Applications The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the iodine atom as a reactive site for further functionalization (e.g., Suzuki-Miyaura couplings) . It serves as a key intermediate in pharmaceutical research, particularly in developing kinase inhibitors targeting FGFR1, c-Met, and other tyrosine kinases .
Properties
IUPAC Name |
7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVCFXSYVHUCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Construction
The pyrrolo[2,3-b]pyrazine skeleton is often prepared from suitable aminopyrazine derivatives or via cyclization reactions involving pyrazine intermediates. For example, 5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-amine is a common precursor, synthesized by sulfonylation of the corresponding amino-pyrrolo-pyrazine.
Sulfonylation at Position 5
- The introduction of the (4-methylphenyl)sulfonyl group (tosyl group) is achieved by reaction of the pyrrolo[2,3-b]pyrazine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
- This step yields 5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine derivatives with high regioselectivity and good yields.
Iodination at Position 7
- The key step for obtaining the 7-iodo derivative involves electrophilic aromatic substitution.
- Selective iodination is performed on the sulfonylated pyrrolo[2,3-b]pyrazine core using iodine sources such as N-iodosuccinimide (NIS) or iodine in the presence of oxidants.
- Literature reports indicate that the 7-position is activated for substitution due to electronic effects of the sulfonyl group and ring nitrogen atoms, allowing regioselective iodination.
Representative Synthetic Route (Literature-Based)
Research Findings and Optimization
- Microwave-assisted iodination has been shown to significantly reduce reaction times from several hours to minutes while maintaining or improving yields.
- Hydrogenation and palladium-catalyzed reactions are used in related pyrrolo-pyrazine derivatives for deprotection or functional group transformations, which may be applicable in intermediate steps.
- The sulfonyl group acts as a directing and activating substituent for regioselective halogenation.
- Purification is typically achieved by column chromatography or recrystallization to isolate the iodinated product with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold | Pyrrolo[2,3-b]pyrazine |
| Sulfonylation reagent | 4-Methylbenzenesulfonyl chloride |
| Iodination reagent | N-Iodosuccinimide (NIS) or I2 with oxidants |
| Solvents used | Dichloromethane, methanol, or similar |
| Reaction conditions | Room temperature to microwave irradiation (100 °C, 10 min) |
| Typical yields | 60-85% depending on step |
| Purification methods | Chromatography, recrystallization |
This preparation method is based on a combination of established sulfonylation and electrophilic iodination techniques applied to the pyrrolo[2,3-b]pyrazine scaffold, supported by recent research on microwave-assisted synthesis and regioselective functionalization. The synthetic route is adaptable and can be optimized for scale-up or specific derivative synthesis.
Chemical Reactions Analysis
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that enhance biological activity and selectivity against specific targets.
2. Anticancer Research
Research has indicated that derivatives of pyrrolo[2,3-b]pyrazine compounds exhibit anticancer properties. Studies have shown that introducing iodine and sulfonyl groups can enhance the potency of these compounds against certain cancer cell lines, making them candidates for further investigation in cancer therapy .
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent .
Chemical Research Applications
1. Synthesis of Novel Compounds
The compound is utilized in organic synthesis as a building block for creating more complex molecular structures. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .
2. Material Science
In material science, derivatives of pyrrolo[2,3-b]pyrazine are being studied for their electronic properties. These materials could be used in organic electronics or as sensors due to their unique charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action for 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and iodine functional groups. These interactions may influence various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Halogen Substituents at Position 7
- Iodo (Target Compound) : Stronger halogen bonding and higher atomic radius enhance interactions with kinase hinge regions (e.g., FGFR1 Ala564), improving inhibitory potency . However, iodine’s larger size may reduce solubility.
- Bromo (CAS 1818847-41-4) : Smaller size and weaker halogen bonding lead to lower affinity but better pharmacokinetic profiles (e.g., oral bioavailability) .
- Chloro (CAS 889447-21-6) : Higher electronegativity increases polarity, improving aqueous solubility but reducing membrane permeability .
Tosyl Group (Common Feature): Enhances stability and facilitates binding to hydrophobic pockets in kinases, a shared feature across all compared compounds .
Biological Activity
- The target compound’s iodine substituent correlates with FGFR1 IC₅₀ values < 50 nM in kinase assays, outperforming bromo analogs (IC₅₀ ~100–200 nM) .
- Bromo derivatives (e.g., Upadacitinib intermediates) are preferred in commercial drug synthesis due to lower cost and established scalability .
Synthetic Utility Iodo derivatives are superior in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to iodine’s reactivity, enabling rapid diversification of the pyrrolo[2,3-b]pyrazine core . Bromo and chloro analogs require harsher conditions (e.g., higher Pd catalyst loading) for similar transformations .
Biological Activity
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrrole ring fused to a pyrazine ring, suggests various biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, potential mechanisms of action, and related case studies.
- Molecular Formula : C13H10IN3O2S
- Molecular Weight : 399.21 g/mol
- Appearance : Colorless or light yellow crystals
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide
Synthesis
The synthesis of this compound typically involves:
- Iodination : Introduction of iodine into a precursor compound.
- Sulfonylation : Addition of the sulfonyl group using sulfonyl chloride and a base.
These steps highlight its utility as a molecular scaffold for synthesizing more complex heterocyclic compounds.
The exact mechanism of action for this compound remains poorly documented. However, it is hypothesized that its biological effects may be linked to interactions with specific molecular targets such as enzymes or receptors due to its sulfonyl and iodine functional groups. This interaction could influence various biochemical pathways and processes .
Comparative Analysis with Related Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | C13H9BrIN3O2S | Contains bromine; used in similar synthetic pathways |
| tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | C18H20N4O4S | Shows different substituents affecting biological activity |
| 7-Iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | C13H10IN3O2S | Lacks the methyl group; may exhibit different reactivity |
This table illustrates the diversity within the pyrrolo[2,3-b]pyrazine class while underscoring the unique properties imparted by specific substituents such as iodine and sulfonyl groups.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that pyrazole derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, certain pyrazole compounds have shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers. Although direct studies on this compound are lacking, its structural similarities suggest potential antitumor activity through similar mechanisms .
- Antimicrobial Properties : Pyrazole derivatives have also been explored for their antimicrobial activities. Studies show that modifications in the pyrazole structure can lead to varying degrees of efficacy against bacterial strains. The sulfonamide functionality present in this compound may enhance its interaction with microbial targets .
Q & A
Q. How should researchers address contradictory kinase inhibition data across studies?
- Troubleshooting Steps :
- Assay Conditions : Compare ATP concentrations (e.g., 10 µM vs. 100 µM) that impact IC₅₀ values .
- Protein Preparation : Use full-length kinases vs. catalytic domains to account for regulatory region effects .
- Validation : Replicate key findings using orthogonal methods (e.g., SPR vs. enzymatic assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
